molecular formula C6H14N4O2 B15088413 (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid

Cat. No.: B15088413
M. Wt: 179.22 g/mol
InChI Key: ODKSFYDXXFIFQN-BRCPYFOBSA-N
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Description

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is a deuterated analog of arginine, an amino acid that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the molecule enhances its stability and alters its metabolic pathways, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid typically involves the deuteration of arginine. This process can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in arginine with deuterium atoms using deuterated solvents and catalysts.

    Chemical Synthesis: This involves the stepwise construction of the molecule using deuterated precursors and reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of biotechnological methods to incorporate deuterium into arginine during its biosynthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The guanidino group can be reduced to form amines.

    Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include deuterated derivatives of arginine with altered functional groups, which can be used for further research and applications.

Scientific Research Applications

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

    Biology: Employed in tracer studies to investigate protein synthesis and degradation.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of deuterated drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural arginine. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity and enhanced effects. The molecular targets include enzymes involved in arginine metabolism, such as nitric oxide synthase and arginase.

Comparison with Similar Compounds

Similar Compounds

    Deuterated Arginine: Similar in structure but with different deuterium incorporation patterns.

    Deuterated Lysine: Another deuterated amino acid used in similar research applications.

Uniqueness

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is unique due to its specific deuterium incorporation, which provides distinct metabolic and pharmacokinetic properties compared to other deuterated amino acids. This makes it particularly valuable for studying specific biochemical pathways and developing deuterated drugs with enhanced stability and efficacy.

Properties

Molecular Formula

C6H14N4O2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i1D2,3+1D2

InChI Key

ODKSFYDXXFIFQN-BRCPYFOBSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)[13C]([2H])([2H])N=C(N)N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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